molecular formula C16H16N2O3S B2918489 3-(isopropylthio)-N-(4-nitrophenyl)benzamide CAS No. 899967-83-0

3-(isopropylthio)-N-(4-nitrophenyl)benzamide

Cat. No. B2918489
M. Wt: 316.38
InChI Key: FMYAXOGFZLJEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and various spectroscopic properties .

Scientific Research Applications

  • Corrosion Inhibition Studies :Mishra et al. (2018) investigated the effect of electron-withdrawing nitro (NO2) substituents on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. They found that these derivatives acted as effective corrosion inhibitors, with the methoxy (OCH3) substituent enhancing the inhibition efficiency, while the nitro (NO2) decreased it (Mishra et al., 2018).

  • Chemical Reaction Studies :Argilagos et al. (1998) investigated the desulfurization reaction of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, leading to the formation of 3-imino-2-nitroprop-2-enamidine. This study provided insights into reaction mechanisms involving nitroketene imine intermediates (Argilagos et al., 1998).

  • Carbonic Anhydrase Inhibition :Ulus et al. (2013) synthesized 4-Amino-N-(4-sulfamoylphenyl)benzamide by reducing 4-nitro-N-(4-sulfamoylphenyl)benzamide and used it to synthesize novel acridine sulfonamide compounds. These compounds were investigated as inhibitors of the metalloenzyme carbonic anhydrase, showing high affinity and inhibition potency (Ulus et al., 2013).

  • Luminescence Sensitization :Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers of Eu(III) and Tb(III) luminescence. They characterized the resulting species using luminescence spectroscopy and X-ray crystallography, finding significant efficiency in sensitization (Viswanathan & Bettencourt-Dias, 2006).

  • Cyanide Detection :Sun et al. (2009) developed a series of N-nitrophenyl benzamide derivatives as chemosensors for detecting cyanide in aqueous environments. These compounds exhibited high selectivity toward CN−, making them practical for monitoring cyanide concentrations (Sun et al., 2009).

Safety And Hazards

This involves studying the toxicity of the compound, its potential environmental impact, and precautions that should be taken when handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis .

properties

IUPAC Name

N-(4-nitrophenyl)-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11(2)22-15-5-3-4-12(10-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYAXOGFZLJEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylthio)-N-(4-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.